Physicochemical Profiling & Strategic Application of 4-Chloro-1-(pyrrolidin-3-yl)-1H-pyrazole
Physicochemical Profiling & Strategic Application of 4-Chloro-1-(pyrrolidin-3-yl)-1H-pyrazole
Executive Summary
In the landscape of modern kinase inhibitor design, 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole (C₇H₁₀ClN₃) represents a high-value "scaffold hop" intermediate. Structurally analogous to the pyrrolidine side chains found in JAK inhibitors (e.g., Oclacitinib), this fragment offers a simplified aromatic core (pyrazole) substituted with a metabolic blocker (chlorine) and a solubilizing vector (pyrrolidine).
This guide addresses the critical data gap for this specific building block. While direct literature characterization is sparse, this document synthesizes first-principles chemical logic, predicted physicochemical parameters, and standard operating procedures (SOPs) for its handling, synthesis, and application in Fragment-Based Drug Discovery (FBDD).
Part 1: Molecular Architecture & In Silico Profiling
Structural Analysis
The molecule consists of two distinct domains with opposing physicochemical behaviors:
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The Lipophilic Core (4-Chloro-1H-pyrazole): The chlorine atom at position 4 blocks metabolic oxidation (a common liability at the C4 position of pyrazoles) and increases lipophilicity to facilitate hydrophobic pocket binding.
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The Polar Vector (Pyrrolidin-3-yl): A saturated heterocycle providing a secondary amine for solubility and a vector for further functionalization (e.g., acrylamide attachment for covalent inhibition).
Note on Chirality: The attachment at the C3 position of the pyrrolidine ring creates a chiral center. This guide assumes the racemic mixture unless specified, but researchers must be aware that biological activity will likely reside predominantly in either the (R)- or (S)-enantiomer.
Physicochemical Property Table[1][2]
| Property | Value (Predicted/Derived) | Context & Implications |
| Molecular Formula | C₇H₁₀ClN₃ | Small fragment, suitable for FBDD. |
| Molecular Weight | 171.63 g/mol | High ligand efficiency (LE) potential. |
| Exact Mass | 171.056 | Monoisotopic mass for MS confirmation. |
| cLogP | ~0.5 – 0.9 | Moderate hydrophilicity; good oral bioavailability potential. |
| TPSA | ~40-45 Ų | High membrane permeability (Rule of 5 compliant). |
| pKa (Pyrrolidine NH) | ~9.2 – 9.6 | Dominant basic center. Exists as cation at physiological pH. |
| pKa (Pyrazole N2) | ~2.5 | Very weak base; neutral at physiological pH. |
| H-Bond Donors | 1 (NH) | Critical for solubility and salt formation. |
| H-Bond Acceptors | 2 (N) | Pyrazole N2 and Pyrrolidine N. |
Part 2: Ionization & Solubility Behavior
Understanding the ionization state is critical for purification (flash chromatography) and assay buffer formulation.
Ionization Profile
The molecule is a mono-protic base under physiological conditions.
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pH < 8.0: The pyrrolidine nitrogen is protonated (
). The molecule is highly soluble in water. -
pH > 10.0: The pyrrolidine nitrogen is deprotonated (neutral). The molecule becomes lipophilic and extractable into organic solvents (DCM, EtOAc).
Solubility & Stability
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Aqueous Solubility: High (>10 mg/mL) in acidic media (0.1 N HCl) or buffers < pH 7.
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Organic Solubility: Good solubility in DMSO, Methanol, and DCM. Limited solubility in non-polar solvents (Hexanes) unless protected (e.g., N-Boc).
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Chemical Stability: The 4-chloro substituent stabilizes the pyrazole ring against electrophilic attack. The secondary amine is prone to oxidation if stored in solution for prolonged periods; storage as a hydrochloride salt is recommended.
Part 3: Synthetic Utility & Protocols
Synthesis Route (Retrosynthetic Analysis)
Since this is a specific building block, the most robust synthesis involves the alkylation of 4-chloropyrazole with a protected pyrrolidine electrophile.
Figure 1: Standard synthetic pathway for accessing the target scaffold. The N-Boc protection strategy ensures regioselectivity and prevents polymerization.
Protocol: Handling and Storage
Safety Note: As a secondary amine and halogenated aromatic, treat as a potential skin irritant and sensitizer.
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Storage: Store as the dihydrochloride salt at -20°C. The free base is an oil or low-melting solid that is hygroscopic and prone to carbonate formation from atmospheric CO₂.
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Reconstitution:
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For biological assays: Dissolve in DMSO to 10 mM stock.
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For chemical synthesis: Dissolve in DMF or DCM/TEA.
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Protocol: Determination of LogD (Shake-Flask Method)
To verify lipophilicity at physiological pH.
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Preparation: Prepare a 1 mM solution of the compound in octanol-saturated PBS (pH 7.4).
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Equilibration: Mix with an equal volume of PBS-saturated octanol. Shake vigorously for 1 hour at 25°C.
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Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
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Quantification: Analyze both phases via HPLC-UV (254 nm).
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Calculation:
.
Part 4: Analytical Characterization
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if coupling to MS).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 230 nm (end absorption of amine) and 254 nm (pyrazole aromaticity).
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Expected Retention: Early eluter due to polarity (approx. 2.5 - 3.5 min depending on dead volume).
1H NMR Interpretation (DMSO-d6)
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Pyrazole Protons: Two distinct singlets (or finely split doublets) in the aromatic region (~7.5 - 8.2 ppm). The proton at C5 (adjacent to N1) will be slightly more deshielded than C3.
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Pyrrolidine Methine (CH): A multiplet at ~4.8 - 5.1 ppm, representing the chiral center attached to the pyrazole.
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Pyrrolidine Methylenes (CH₂): Complex multiplets between 2.0 - 3.5 ppm. If running the HCl salt, the NH protons will appear as a broad singlet at >9.0 ppm (exchangeable with D₂O).
Part 5: Strategic Applications in Drug Discovery
Scaffold Hopping & Fragment Linking
This molecule is an ideal candidate for Fragment-Based Drug Discovery (FBDD) .
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JAK/STAT Pathway: The pyrazole mimics the adenine binding mode of ATP. The pyrrolidine extends towards the solvent front or ribose binding pocket.
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Covalent Inhibitors: The secondary amine is a "warhead vector." Reacting it with acryloyl chloride yields an acrylamide, capable of targeting cysteine residues (e.g., Cys481 in BTK or similar cysteines in JAK3).
Figure 2: Strategic derivatization points for the scaffold in medicinal chemistry campaigns.
References
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PubChem. (2025).[1] Compound Summary: 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole.[2] National Library of Medicine. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for pyrazole/pyrrolidine scaffold utility).
- Ertl, P., & Rohde, B. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
